molecular formula C17H16N4O2S B2665075 N-(5-methylisoxazol-3-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide CAS No. 922928-65-2

N-(5-methylisoxazol-3-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2665075
CAS No.: 922928-65-2
M. Wt: 340.4
InChI Key: UOKKRMYLQGMLBM-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This acetamide derivative features a pyridazine core linked to a 5-methylisoxazole moiety via a thioether bridge, a structural motif common in compounds investigated for various biological activities. The presence of the ortho -tolyl (2-methylphenyl) substituent on the pyridazine ring is a key structural feature that can influence the compound's overall conformation and binding interactions with biological targets . This compound is representative of a class of molecules where heterocyclic scaffolds like pyridazine and isoxazole are strategically combined to explore novel chemical space. The pyridazine ring is a valuable pharmacophore in drug design, and its derivatives are frequently studied for their potential interactions with enzyme active sites and protein receptors . The 5-methylisoxazol-3-yl group is a known bioisostere that can mimic other heterocyclic or carboxylic acid functionalities, often employed to modulate a compound's physicochemical properties and pharmacokinetic profile . Researchers may utilize this compound as a key intermediate or a starting point for the synthesis of more complex molecules, or as a reference standard in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against specific targets. Applications & Research Value: This chemical is provided as a tool for scientists working in early-stage discovery. Its primary research applications include serving as a building block for the synthesis of compound libraries, acting as a model structure for SAR investigations around heterocyclic acetamides, and use in biochemical screening assays to identify potential pharmacological activity. While the specific biological profile of this exact molecule may not be fully characterized, related pyridazine-thioacetamide hybrids have been explored in various therapeutic contexts, highlighting the general research utility of this chemotype . Handling & Compliance: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material adhering to all applicable health and safety regulations.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-5-3-4-6-13(11)14-7-8-17(20-19-14)24-10-16(22)18-15-9-12(2)23-21-15/h3-9H,10H2,1-2H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKKRMYLQGMLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methylisoxazol-3-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including an isoxazole ring and a pyridazine moiety, is being studied for its pharmacological properties, particularly in the context of drug discovery and development.

The molecular formula of this compound is C17H16N4O2S, with a molecular weight of 340.4 g/mol. Its structural composition includes:

  • Isoxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
  • Pyridazine Ring : A six-membered ring with two nitrogen atoms.
  • Thioether Linkage : Connecting the isoxazole and pyridazine components.

The biological activity of this compound is hypothesized to be mediated through interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by modulating enzymatic activity or influencing signal transduction pathways. For example, it could act as an inhibitor or antagonist at certain biological sites, impacting cellular functions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds structurally similar to this compound. For instance, a series of pyridazine derivatives were evaluated for their antibacterial and antifungal activities against various strains. The results indicated varying degrees of effectiveness, with some compounds displaying significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

In Vitro Studies

In vitro evaluations have been conducted to assess the inhibition potential of this compound on human carbonic anhydrase (hCA) isoforms. While the results showed modest inhibition against certain isoforms, they suggested that derivatives of this compound could serve as lead molecules for further development .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has revealed that modifications to the isoxazole or pyridazine rings can significantly affect biological activity. For instance, substituents on the aromatic rings can enhance or diminish antimicrobial potency. This highlights the importance of chemical diversity in optimizing therapeutic efficacy .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamideIsoxazole and pyridazineModerate antibacterial activity
N-(5-methylisoxazol-3-yl)-2-(6-(m-tolyl)pyridazin-1(6H)-yl)acetamideIsoxazole and pyridazineLower activity compared to para-substituted analogs

This table illustrates how variations in substituents can lead to differences in biological activity, emphasizing the need for targeted synthesis in drug development.

Case Study 1: Antimicrobial Efficacy

In a study examining various derivatives, one particular compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 0.0048 mg/mL against E. coli, indicating strong antibacterial properties . Such findings support the potential application of these compounds in treating bacterial infections.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of hCA isoforms revealed that while most derivatives exhibited weak inhibition, some showed promising results that warrant further exploration for selective inhibitors . This suggests potential therapeutic applications in conditions where carbonic anhydrase plays a role.

Comparison with Similar Compounds

Triazinoindole-Linked Thioacetamides ()

Compounds such as N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) and N-(4-phenoxyphenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (24) replace the pyridazine core with a triazinoindole system. Key differences include:

  • Synthesis : All analogues in were synthesized with >95% purity via acid-amine coupling, suggesting robust methodologies for thioacetamide derivatives .

Quinazolinone-Linked Thioacetamides ()

N-(5-Methylisoxazol-3-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide (5) () shares the 5-methylisoxazole group but incorporates a sulfamoylphenyl-substituted quinazolinone. Notable features:

  • Physicochemical Properties : Melting point (292.4°C) and solubility are influenced by the sulfamoyl group, which introduces hydrogen-bonding capacity .

Thiadiazole and Pyridazine Derivatives ()

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (CAS 872704-30-8) replaces the isoxazole with a thiadiazole and substitutes pyridazine with a thienyl group:

  • Molecular Weight : 363.5 g/mol, comparable to the target compound’s estimated weight (~340–360 g/mol).
  • Solubility : 1.5 µg/mL at pH 7.4, indicating moderate hydrophobicity due to the thienyl substituent .

Substituent Effects on Key Properties

Table 1: Comparative Analysis of Thioacetamide Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility (µg/mL)
Target Compound Pyridazine o-Tolyl, 5-methylisoxazole ~340–360 (estimated) N/A N/A
5 () Quinazolinone Sulfamoylphenyl ~450 (estimated) 292.4 N/A
23 () Triazinoindole Cyanomethylphenyl ~400 (estimated) N/A N/A
CAS 872704-30-8 () Pyridazine/Thiadiazole Thienyl, 5-ethylthiadiazole 363.5 N/A 1.5

Key Observations:

Pyridazine vs.

Ortho-Tolyl vs.

Synthetic Yields : Moderate yields (e.g., 68% for compound 5 in ) suggest optimization opportunities for the target compound’s synthesis .

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